molecular formula C17H20ClN B1356480 3,3-Diphenylpiperidine hydrochloride CAS No. 24056-60-8

3,3-Diphenylpiperidine hydrochloride

Cat. No.: B1356480
CAS No.: 24056-60-8
M. Wt: 273.8 g/mol
InChI Key: OKUKAYBAYQSEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenylpiperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of 3-aminopyridine or the cyclization of α-amino acids . Another approach involves the use of multi-enzyme cascades, which can convert N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis using the aforementioned routes. The use of biocatalytic methodologies has also been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,3-Diphenylpiperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

3,3-Diphenylpiperidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Diphenylpiperidine hydrochloride involves its interaction with specific molecular targets. It is known to interact with receptors and enzymes in biological systems, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3,3-Diphenylpiperidine hydrochloride is unique due to its specific structure, which includes two phenyl groups attached to the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3,3-diphenylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N.ClH/c1-3-8-15(9-4-1)17(12-7-13-18-14-17)16-10-5-2-6-11-16;/h1-6,8-11,18H,7,12-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUKAYBAYQSEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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